2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBTBTZWBBYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2-aminobenzamide with 3,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful monitoring of temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various electrophiles and nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Antiulcer Activity and Substituent Effects
- DQ-2511 (Compound 66): Structure: Features a 3-carbamoylmethylamino group on the benzamide ring. Activity: Exhibits potent antiulcer activity at 50–400 mg/kg (oral) in rats, attributed to alkylation of the benzamide nitrogen, enhancing bioavailability and target engagement . Comparison: Unlike DQ-2511, the target compound lacks alkylation on the benzamide nitrogen, which may reduce oral efficacy but retains the critical 3,4-dimethoxyphenethyl motif for receptor binding.
- Compound 55 (3-Substituted Benzamide): Structure: 3-Substituted benzamide with a 3,4-dimethoxyphenethyl group. Activity: Effective orally in preventing gastric ulcers, highlighting the importance of substituent position on the benzamide ring . Comparison: The target compound’s 2-amino group may occupy a distinct binding pocket compared to the 3-position in Compound 55, suggesting divergent mechanisms of action.
Role of the Ethyl Linker and Aromatic Substituents
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B): Structure: Lacks the 2-amino group on the benzamide. Activity: No reported antiulcer activity, emphasizing the necessity of the 2-amino group for pharmacological effects .
- 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide: Structure: Replaces the 2-amino group with a 4-chloro substituent.
Biological Activity
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amine and benzamide functional groups, which contribute to its biological activity. The molecular formula is C17H19N O3, indicating a complex structure that allows for various interactions with biological targets.
Biological Activity Overview
Research into the biological activity of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has revealed several promising effects:
- Antitumor Activity : This compound has shown effectiveness against various cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. The selectivity of the compound against glioblastoma and melanoma was particularly noted in MTT assays.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
- Inhibition of NF-κB : The compound exhibits potential as an inhibitor of NF-κB, a protein complex that plays a crucial role in regulating immune response and cell survival. This inhibition could be beneficial in anticancer drug research.
The mechanism of action for 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance:
- Cytotoxicity Mechanism : In studies involving HepG2 cells (a liver cancer cell line), the compound induced apoptosis by increasing levels of pro-apoptotic proteins (p53 and Bax) while decreasing anti-apoptotic proteins (Bcl-2). This suggests a mechanism where the compound triggers the intrinsic pathway of apoptosis .
Research Findings
A summary of key findings from various studies on 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is presented in the table below:
Case Studies
- Cytotoxic Activity in HepG2 Cells : A study investigated the cytotoxic effects of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide on HepG2 cells. The results indicated a dose-dependent increase in apoptosis markers such as p53 and Bax while decreasing Bcl-2 levels. This suggests that the compound effectively activates apoptotic pathways in liver cancer cells .
- Antibacterial Properties : Another study evaluated the antimicrobial efficacy of similar compounds derived from the benzamide family against various bacteria and fungi. The results demonstrated significant inhibition rates against pathogens like Staphylococcus aureus and Candida albicans, highlighting the therapeutic potential of these compounds in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
